Cas no 5623-04-1 (2-Amino-N-hydroxybenzenecarboxamide)

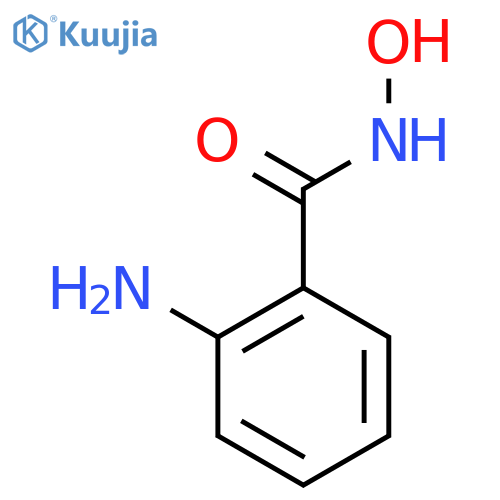

5623-04-1 structure

商品名:2-Amino-N-hydroxybenzenecarboxamide

2-Amino-N-hydroxybenzenecarboxamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,2-amino-N-hydroxy-

- 2-Amino-N-hydroxybenzenecarboxamide

- 2-amino-N-hydroxybenzamide

- 2-aminobenzohydroxamicacid

- 2-aminobenzoylhydroxylamine

- 2-amino-n-hydroxy-benzamid

- 2-aminophenylhydroxamicacid

- anthranilohydroxamicacid

- n-anthranilohydroxamicacid

- SCHEMBL297624

- o-Aminobenzohydroxamic acid

- FT-0680008

- EINECS 227-051-3

- o-Aminobenzhydroxamic acid

- Anthranilic hydroxamic acid

- Benzamide, 2-amino-N-hydroxy-

- MFCD00456219

- Aminobenzoesaure Oxime

- NSC-111686

- 2-Aminobenzoylhydroxamic acid

- 11J-582S

- NSC111686

- UNII-IOQ2I7HZ9C

- DTXSID3063964

- IOQ2I7HZ9C

- N-Anthranilohydroxamic acid

- o-Aminobenzoylhydroxylamine

- 5623-04-1

- anthranilic acid hydroxylamide

- NSC 111686; o-Aminobenzohydroxamic acid; o-Aminobenzoylhydroxylamine

- AKOS002983109

- 2-aminobenzenecarbohydroxamic acid

- Anthranilohydroxamic acid, 2-amino-

- Anthranilo hydroxamic acid

- A924021

- Benzohydroxamic acid, o-amino-

- J-508062

- 2-Aminobenzohydroxamic acid

- CHEMBL3229642

- NS00044399

- o-amino-benzhydroxamic acid

- CHEBI:190963

- 2-Aminophenylhydroxamic acid

- NSC 111686

- Anthranilohydroxamic acid

- DTXCID5042033

- benzohydroxamic acid, 2-amino-

- G75782

- 2-aminobenzhydroxamic acid

- DB-292961

- STL455129

- STL302046

- 2-amino-N-hydroxybenzenecarboximidic acid

-

- MDL: MFCD00456219

- インチ: InChI=1S/C7H8N2O2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,8H2,(H,9,10)

- InChIKey: VMKPDXOZTSISIW-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=CC=C1N)NO

計算された属性

- せいみつぶんしりょう: 152.05900

- どういたいしつりょう: 152.059

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 75.4A^2

じっけんとくせい

- 密度みつど: 1.345

- ゆうかいてん: 141-143°

- 屈折率: 1.645

- PSA: 75.35000

- LogP: 1.35990

2-Amino-N-hydroxybenzenecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874011-250mg |

2-Amino-N-hydroxybenzamide |

5623-04-1 | ≥95% | 250mg |

¥1,188.00 | 2022-09-29 | |

| A2B Chem LLC | AG23091-500mg |

2-Amino-N-hydroxybenzamide |

5623-04-1 | >95% | 500mg |

$228.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104446-1g |

2-amino-N-hydroxybenzamide |

5623-04-1 | 98% | 1g |

¥2937.00 | 2024-05-08 | |

| A2B Chem LLC | AG23091-5mg |

2-Amino-N-hydroxybenzamide |

5623-04-1 | >95% | 5mg |

$214.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104446-250mg |

2-amino-N-hydroxybenzamide |

5623-04-1 | 98% | 250mg |

¥1836.00 | 2024-05-08 | |

| TRC | A630603-50mg |

2-Amino-N-hydroxybenzenecarboxamide |

5623-04-1 | 50mg |

$ 65.00 | 2022-06-07 | ||

| TRC | A630603-100mg |

2-Amino-N-hydroxybenzenecarboxamide |

5623-04-1 | 100mg |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104446-100mg |

2-amino-N-hydroxybenzamide |

5623-04-1 | 98% | 100mg |

¥880.00 | 2024-05-08 | |

| A2B Chem LLC | AG23091-250mg |

2-Amino-N-hydroxybenzamide |

5623-04-1 | 97% | 250mg |

$144.00 | 2023-12-30 | |

| Crysdot LLC | CD12060832-10g |

2-Amino-N-hydroxybenzamide |

5623-04-1 | 97% | 10g |

$400 | 2024-07-24 |

2-Amino-N-hydroxybenzenecarboxamide 関連文献

-

1. Cyclisation of Schiff bases containing amide or hydroxamic acid groups to 1,2-dihydroquinazolin-4-ones; thermal decomposition reactions of the 1,2-dihydroquinazolin-4-onesRobert M. Christie,Stephen Moss J. Chem. Soc. Perkin Trans. 1 1985 2779

5623-04-1 (2-Amino-N-hydroxybenzenecarboxamide) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量